molecular formula C18H19NO3S B11429864 (2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

(2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11429864
M. Wt: 329.4 g/mol
InChI Key: HZUOOGXVGUDHJW-ONEGZZNKSA-N
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Description

(2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound featuring a unique structure that includes an indole core, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be synthesized through Fischer indole synthesis. The thiophene ring can be introduced via a Suzuki coupling reaction. The ester functional group is then added through esterification reactions involving appropriate alcohols and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving indole and thiophene derivatives.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with a similar functional group but lacking the indole and thiophene rings.

    Acetylacetone: Another compound with a carbonyl group but with a different structure and reactivity.

Uniqueness

What sets (2E)-but-2-en-1-yl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate apart is its combination of an indole core, a thiophene ring, and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

[(E)-but-2-enyl] 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C18H19NO3S/c1-3-4-7-22-18(21)17-11(2)16-13(19-17)9-12(10-14(16)20)15-6-5-8-23-15/h3-6,8,12,19H,7,9-10H2,1-2H3/b4-3+

InChI Key

HZUOOGXVGUDHJW-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/COC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C

Canonical SMILES

CC=CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C

Origin of Product

United States

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